molecular formula C8H13NSi B083657 2-(Trimethylsilyl)pyridine CAS No. 13737-04-7

2-(Trimethylsilyl)pyridine

Cat. No. B083657
CAS RN: 13737-04-7
M. Wt: 151.28 g/mol
InChI Key: IBLKFJNZUSUTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-(Trimethylsilyl)pyridine can be synthesized through various chemical processes, including the interaction with palladium(II) acetate to form cyclopalladated complexes and its preparation via the Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane (Fuchita et al., 1988); (Riedmiller et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)pyridine has been characterized using various spectroscopic methods. It exhibits interesting dynamic behavior in its nuclear magnetic resonance spectrum due to its molecular interactions and structure (Fuchita et al., 1988); (Riedmiller et al., 1999).

Chemical Reactions and Properties

2-(Trimethylsilyl)pyridine reacts with various chemical reagents and under different conditions to form multiple products. For example, its interaction with water and alcohols leads to the formation of pyridine and trimethylsilanol or alkoxytrimethylsilane (Anderson et al., 1968). Also, it undergoes reactions promoted by fluoride ions to generate novel compounds (Kohra et al., 1993).

Physical Properties Analysis

The physical properties of 2-(Trimethylsilyl)pyridine, such as its solubility, boiling point, and melting point, are influenced by its molecular structure and the substituents attached to the pyridine ring. These properties are crucial in its applications in chemical synthesis and reactions (Pinkerton et al., 1970).

Chemical Properties Analysis

Its chemical properties, including reactivity towards different reagents and under various conditions, help in understanding its behavior in organic synthesis. The compound's silicon-carbon bond cleavage has been explored with different reagents providing pathways to heterocyclic ketones, keto-acids, esters, and alcohols, which highlights its versatility in chemical transformations (Pinkerton et al., 1970).

Scientific Research Applications

  • Mass Spectrometry : 2-(Trimethylsilyl)pyridine and its derivatives have been studied for their mass spectra, aiding in the understanding of fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).

  • Gas-Liquid Chromatography : This compound has been used in the silylation of lipolysis products for gas-liquid chromatography, showing that it can be directly injected onto the column, simplifying the process (Tallent & Kleiman, 1968).

  • Synthesis of Nitrogen-Containing Compounds : It's involved in the synthesis of nitrogen-containing polycyclic delta-lactones, a process characterized by X-ray crystallography (Rudler, Denise, Parlier, & Daran, 2002).

  • Metallation Studies : 2-(Trimethylsilyl)pyridine reacts with palladium(II) to form cyclopalladated complexes, exhibiting dynamic behavior observed through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).

  • Photoelectron Spectroscopy : It's been studied for its ionization potentials using high-resolution photoelectron spectroscopy, aiding in understanding the orbital sequence in pyridines (Heilbronner, Hornung, Pinkerton, & Thames, 1972).

  • Molecular Structures : Research has been conducted on the synthesis and molecular structures of 2-trimethylsilyl-pyridine, providing insights into the properties of heteroarene skeletons (Riedmiller, Jockisch, & Schmidbaur, 1999).

  • Silicon-Carbon Bond Cleavage : Studies have explored the cleavage of the silicon-carbon bond of 2-(trimethylsilyl)pyridine, offering a novel pathway to heterocyclic ketones, keto-acids, esters, and alcohols (Pinkerton & Thames, 1970).

  • Hexacoordinate Phosphorus : It has been used in the synthesis of neutral hexacoordinate phosphorus(V) compounds derived from various pyridine ligands (Kennepohl, Pinkerton, Lee, & Cavell, 1990).

  • Synthetic Strategy in Chemistry : It serves as a central building block in Stille-type coupling procedures for preparing pyridine-based ligands in supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Pyridine-N-Oxides Synthesis : It's involved in the oxidation of pyridines for the synthesis of their N-oxides, using bis(trimethylsilyl)peroxide (Copéret, Adolfsson, Chiang, Yudin, & Sharpless, 1998).

  • Baylis-Hillman Reaction : 2-(Trimethylsilyl)pyridine has been used in electrophile-induced Baylis-Hillman reactions for the synthesis of indolizine derivatives (Basavaiah & Rao, 2003).

  • Solid-State Structure Analysis : Studies on the solid-state structure of bis(trimethylsilyl)methylpyridinium cations have been conducted, revealing insights into hyperconjugation and steric effects (Hassall, Schiesser, & White, 2007).

Safety And Hazards

2-(Trimethylsilyl)pyridine is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

trimethyl(pyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLKFJNZUSUTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160148
Record name Pyridine, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)pyridine

CAS RN

13737-04-7
Record name Pyridine, 2-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsilyl)pyridine
Reactant of Route 3
2-(Trimethylsilyl)pyridine
Reactant of Route 4
2-(Trimethylsilyl)pyridine
Reactant of Route 5
2-(Trimethylsilyl)pyridine
Reactant of Route 6
2-(Trimethylsilyl)pyridine

Citations

For This Compound
83
Citations
F Riedmiller, A Jockisch… - … für Naturforschung B, 1999 - degruyter.com
… Pyridine, 2-Silyl-pyridine, 2-Germyl-pyridine, 2-Stannyl-pyridine, Molecular Structure 5-Methyl-2-trimethylsilyl-pyridine (1) has recently been prepared via the “in situ” Grignard reaction …
Number of citations: 6 www.degruyter.com
RS Brown, H Slebocka-Tilk, JM Buschek… - Journal of the …, 1984 - ACS Publications
The title N-containing aromatic heterocycles (1, 2, and 4, respectively) with a trimethylsilyl substituent at the 2-position hydrolyze relatively rapidly to form trimethylsilanol and the …
Number of citations: 26 pubs.acs.org
F Riedmiller, A Jockisch, H Schmidbaur - Organometallics, 1998 - ACS Publications
2- and 3-silylpyridine (2, 3) have been prepared from the corresponding bromopyridines either directly by metathesis reaction with KSiH 3 or via the lithiated pyridines and their reaction …
Number of citations: 21 pubs.acs.org
Y Fuchita, M Nakashima, K Hiraki… - Journal of the …, 1988 - pubs.rsc.org
2-(Trimethylsilyl)pyridine reacts with palladium(II) acetate in benzene at 47 C to give an acetato-bridged binuclear cyclopalladated complex [{[graphic omitted])(O2CMe)}2](1). Complex (…
Number of citations: 15 pubs.rsc.org
é Lukevits, ID Segal - Chemistry of Heterocyclic Compounds, 1987 - Springer
… The Si C bond in 2-trimethylsilylmethylpyridine is cleaved by 951 aqueous ethanol to give hexamethyldisiloxane, but unlike 2-trimethylsilyl-pyridine prolonged heating is required. The …
Number of citations: 3 link.springer.com
DG Anderson, MAM Bradney… - Journal of the Chemical …, 1968 - pubs.rsc.org
… * Some preliminary studies indicate that 2-trimethylsilylpyridine does not react with the polarisable nucleophile, the iodide ion. t If the observed first-order rate constants are used the …
Number of citations: 16 pubs.rsc.org
FH Pinkerton, SF Thames - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
5 GG Furin, OA Vyazankina, BA Gostevsky, NS Vyazankin, Tetrahedron report number 234 Synthetic aspects of the use of organosilicon compounds under nucleophilic catalysis …
Number of citations: 28 onlinelibrary.wiley.com
DG Anderson, DE Webster - Journal of Organometallic Chemistry, 1968 - Elsevier
The methanolysis and hydrolysis of 2-Me 3 Six-MeC 5 H 3 N(x=3−6) have been studied. The relative reactivities are (x=)3 < 5 < H < 6 < 4 for methanolysis, and 5 < H < 3 < 6 < 4 for …
Number of citations: 0 www.sciencedirect.com
FH Pinkerton, SF Thames - Journal of Organometallic Chemistry, 1970 - Elsevier
Cleavage of the siliconcarbon bond of 2-(trimethylsilyl)pyridine has been affected by benzoyl chloride, phthalic anhydride, and ethyl chloroformate as well as benzaldehyde to provide …
Number of citations: 27 www.sciencedirect.com
L Guibé, P Linscheid, EAC Lucken - Molecular Physics, 1970 - Taylor & Francis
The 14 N nuclear quadrupole spectra for nitro and trimethylsilyl pyridine derivatives are reported and analysed in terms of the valence orbital populations of the nitrogen atom in the …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.